N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative featuring a benzo[d]thiazole-piperidine core linked to a 5-methylisoxazole moiety. This compound is hypothesized to exhibit antiviral activity, particularly as an entry inhibitor targeting viral envelope proteins, based on structural parallels with related oxalamide derivatives . Its design integrates heterocyclic motifs (benzothiazole and isoxazole) to optimize binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-10-16(23-27-12)22-18(26)17(25)20-11-13-6-8-24(9-7-13)19-21-14-4-2-3-5-15(14)28-19/h2-5,10,13H,6-9,11H2,1H3,(H,20,25)(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRGTHPBRYXWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of biological pathways related to inflammation and cell death. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d]thiazole moiety : Known for its role in various biological activities, including anticancer properties.
- Piperidine ring : Often associated with neuroactive compounds.
- Isolated oxalamide group : Contributes to the compound's stability and biological activity.
Table 1: Structural Features and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S2 |
| Molecular Weight | 440.6 g/mol |
| CAS Number | 1797951-85-9 |
Biological Activity
Research indicates that this compound exhibits notable biological activities:
1. Anti-inflammatory Effects
- The compound has been shown to inhibit pyroptotic cell death, a form of programmed cell death associated with inflammation. This suggests its potential utility in treating inflammatory diseases.
- Studies have reported reductions in interleukin 1 beta levels, a key cytokine involved in inflammatory responses, indicating a mechanism by which the compound may exert its anti-inflammatory effects.
2. Interaction with Biological Targets
- This compound has demonstrated selective binding to receptors involved in inflammatory pathways. These interactions can be assessed through receptor binding assays and cellular models.
- The unique structural features may enhance selectivity towards specific pathways, potentially leading to fewer side effects compared to traditional anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: Inhibition of Pyroptosis
- A study demonstrated that derivatives of this compound significantly inhibited pyroptotic cell death in macrophages, suggesting a protective role against inflammation-induced tissue damage.
Case Study 2: Cytokine Modulation
- Another research investigation found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in animal models of arthritis, indicating its potential as a therapeutic agent for chronic inflammatory conditions.
Comparison with Similar Compounds
Research Findings and Implications
- Antiviral Potential: The target compound’s structural rigidity and heterocyclic diversity position it as a promising candidate for broad-spectrum antiviral activity, though direct efficacy data are needed.
- Synthetic Challenges : The benzo[d]thiazole and isoxazole moieties may complicate synthesis, requiring optimized conditions to achieve high purity and yield.
Preparation Methods
Preparation of Benzo[d]thiazol-2-yl-piperidin-4-yl-methylamine
This fragment is constructed through a four-step sequence:
- Piperidine-4-carboxaldehyde undergoes reductive amination with benzylamine to introduce a methylene spacer.
- The resulting N-benzylpiperidin-4-yl-methylamine is coupled with 2-mercaptobenzothiazole via a nucleophilic aromatic substitution (SNAr) reaction, facilitated by copper(I) iodide in dimethylformamide (DMF) at 100°C.
- Debenzylation via catalytic hydrogenation (H₂, Pd/C) yields the primary amine.
Critical Reaction Parameters :
- Temperature: 100–120°C for SNAr
- Catalyst: CuI (5 mol%)
- Solvent: DMF or toluene
Synthesis of 5-Methylisoxazol-3-amine
The 5-methylisoxazole ring is synthesized via cyclocondensation:
- Ethyl acetoacetate reacts with hydroxylamine hydrochloride to form the corresponding oxime.
- Cyclization with acetic anhydride at 80°C produces 5-methylisoxazole-3-carboxylate.
- Hydrolysis (NaOH, aqueous ethanol) and decarboxylation yield 5-methylisoxazol-3-amine.
Yield Optimization :
- Decarboxylation at 150°C under reduced pressure improves purity (85–90% yield).
Oxalamide Bridge Formation
The final assembly involves two sequential amide couplings:
First Coupling :
- Benzo[d]thiazol-2-yl-piperidin-4-yl-methylamine reacts with oxalyl chloride in dichloromethane (DCM) at 0°C to form the mono-acyl chloride intermediate.
- Quenching with triethylamine (TEA) yields N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamic acid chloride .
Second Coupling :
Reaction Conditions Table :
| Step | Reagent | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 1 | Oxalyl chloride | DCM | 0°C | 2 h | 78% |
| 2 | 5-Methylisoxazol-3-amine | THF | RT | 12 h | 65% |
Analytical Characterization and Purity Assessment
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
Alternative methodologies from literature include:
- Solid-Phase Synthesis : Immobilized oxalyl chloride on Wang resin, though yields are inferior (45–50%) due to steric hindrance.
- Microwave-Assisted Coupling : Reduces reaction time to 30 minutes but risks thermal degradation of the isoxazole ring.
Challenges and Mitigation Strategies
- Oxalyl Chloride Sensitivity : Moisture-free conditions are critical; molecular sieves (4Å) are used to scavenge trace water.
- Isoxazole Ring Stability : Avoid prolonged heating above 60°C to prevent ring-opening.
Applications and Derivatives
While biological data for this specific compound remain undisclosed, structural analogs demonstrate:
Q & A
Basic: What synthetic strategies are recommended to optimize yield and purity during the multi-step synthesis of this compound?
Answer:
The synthesis of oxalamide derivatives typically involves sequential coupling reactions under controlled conditions. Key steps include:
- Amide bond formation between benzo[d]thiazole-piperidine and oxalamide precursors using coupling agents like HATU or EDCI .
- Solvent selection : Dry tetrahydrofuran (THF) or dichloromethane (DCM) minimizes hydrolysis side reactions .
- Catalysts : Triethylamine (TEA) or DMAP can enhance reaction rates and selectivity .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization improves purity .
Methodological Tip: Monitor reaction progress via TLC and optimize temperature (e.g., 0–25°C) to suppress by-products .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies connectivity of the benzo[d]thiazole, piperidine, and isoxazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C21H22N6O3S) .
- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650–1700 cm⁻¹) .
- X-ray Crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding patterns .
Basic: How should researchers design initial biological activity screens for this compound?
Answer:
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) linked to the structural motifs (e.g., benzo[d]thiazole for anticancer activity) .
- Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (IC50 determination) .
- Positive controls : Compare with structurally similar compounds (e.g., piperazine-oxalamide derivatives) from literature .
Note: Include solubility assessments (DMSO/PBS) to ensure bioavailability .
Advanced: How can structure-activity relationship (SAR) studies be structured to identify key functional groups influencing bioactivity?
Answer:
- Analog synthesis : Modify substituents (e.g., replace 5-methylisoxazole with thiazole or pyridine) and compare activity .
- Data tables : Tabulate bioactivity (e.g., IC50, Ki) against structural features (Table 1) .
| Analog Substituent | Benzo[d]thiazole | Piperidine Linker | Isoxazole | IC50 (μM) |
|---|---|---|---|---|
| Parent Compound | Yes | Methyl | 5-Me | 0.12 |
| Analog 1 | Yes | Ethyl | 5-Me | 0.45 |
| Analog 2 | No (Thiadiazole) | Methyl | 5-Me | >10 |
Key Insight : Methyl linker and benzo[d]thiazole enhance target binding .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer:
- Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and metabolite formation (e.g., oxidative degradation of isoxazole) .
- Tissue distribution : Use radiolabeled compound (e.g., 14C) to assess penetration into target organs .
- Species-specific factors : Compare metabolic stability in human vs. rodent liver microsomes .
Example : If in vitro potency (IC50 = 0.1 μM) doesn’t translate in vivo, low solubility or rapid clearance may explain discrepancies .
Advanced: What computational and experimental approaches are used to elucidate the compound’s mechanism of action?
Answer:
- Molecular docking : Model interactions with putative targets (e.g., EGFR kinase) using software like AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins .
- Kinase profiling panels : Screen against 100+ kinases to identify off-target effects .
- CRISPR-Cas9 gene editing : Knock out suspected targets in cell lines to confirm functional relevance .
Advanced: How can researchers address stability issues during long-term storage of this compound?
Answer:
- Degradation analysis : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring .
- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C .
- Excipient screening : Add stabilizers (e.g., mannitol) to aqueous formulations to prevent hydrolysis .
Advanced: What strategies validate the selectivity of this compound for its intended biological target?
Answer:
- Competitive binding assays : Use fluorescent probes (e.g., ATP analogs) to confirm target engagement .
- Proteome-wide profiling : Apply chemical proteomics (e.g., affinity pull-down + mass spectrometry) .
- Mutagenesis studies : Introduce point mutations in the target protein’s binding pocket to disrupt interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
